molecular formula C18H15FN4OS2 B2945896 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1351646-91-7

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No. B2945896
CAS RN: 1351646-91-7
M. Wt: 386.46
InChI Key: GYTCVBAVHFVHKT-UHFFFAOYSA-N
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Description

Benzo[d]thiazole is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . It’s an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .

Future Directions

Thiazolo[5,4-d]thiazole-based materials have been recognized for their high potential, notably in the field of organic photovoltaics . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope . This suggests that there could be future research opportunities in this area.

properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4OS2/c1-10-20-13-8-11(6-7-14(13)25-10)21-16(24)9-23(2)18-22-17-12(19)4-3-5-15(17)26-18/h3-8H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTCVBAVHFVHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN(C)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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